Cas no 885272-58-2 (Isoquinoline-8-carbothioamide)

Isoquinoline-8-carbothioamide 化学的及び物理的性質
名前と識別子
-
- 8-Isoquinolinecarbothioamide
- isoquinoline-8-carbothioamide
- Isoquinoline-8-carbothioic acid amide
- J-521600
- 885272-58-2
- CS-0322112
- AKOS006294372
- DB-077453
- DTXSID90717019
- AB28209
- MFCD06738932
- Isoquinoline-8-carbothioamide
-
- MDL: MFCD06738932
- インチ: 1S/C10H8N2S/c11-10(13)8-3-1-2-7-4-5-12-6-9(7)8/h1-6H,(H2,11,13)
- InChIKey: ZNKFWHWQVMMEEE-UHFFFAOYSA-N
- ほほえんだ: S=C(C1C2C(=CC=NC=2)C=CC=1)N
計算された属性
- せいみつぶんしりょう: 188.04100
- どういたいしつりょう: 188.04081944g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- PSA: 71.00000
- LogP: 2.56930
Isoquinoline-8-carbothioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM240316-1g |
Isoquinoline-8-carbothioamide |
885272-58-2 | 97% | 1g |
$463 | 2021-08-04 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0123-1g |
Isoquinoline-8-carbothioic acid amide |
885272-58-2 | 96% | 1g |
¥6977.66 | 2025-01-21 | |
TRC | I918575-100mg |
Isoquinoline-8-carbothioamide |
885272-58-2 | 100mg |
$ 250.00 | 2022-06-04 | ||
Alichem | A189007086-5g |
Isoquinoline-8-carbothioamide |
885272-58-2 | 97% | 5g |
$2109.40 | 2023-08-31 | |
eNovation Chemicals LLC | D968815-1g |
Isoquinoline-8-carbothioic acid amide |
885272-58-2 | 95% | 1g |
$890 | 2024-07-28 | |
abcr | AB537099-1 g |
Isoquinoline-8-carbothioic acid amide |
885272-58-2 | 1g |
€1,414.60 | 2023-04-14 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0123-500mg |
Isoquinoline-8-carbothioic acid amide |
885272-58-2 | 96% | 500mg |
3807.71CNY | 2021-05-08 | |
eNovation Chemicals LLC | D968815-5g |
Isoquinoline-8-carbothioic acid amide |
885272-58-2 | 95% | 5g |
$3355 | 2024-07-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-295208A-1 g |
Isoquinoline-8-carbothioic acid amide, |
885272-58-2 | 1g |
¥6,927.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-295208-250 mg |
Isoquinoline-8-carbothioic acid amide, |
885272-58-2 | 250MG |
¥2,768.00 | 2023-07-10 |
Isoquinoline-8-carbothioamide 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
Isoquinoline-8-carbothioamideに関する追加情報
Recent Advances in Isoquinoline-8-carbothioamide (CAS: 885272-58-2) Research: A Comprehensive Review
Isoquinoline-8-carbothioamide (CAS: 885272-58-2) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its unique isoquinoline scaffold and carbothioamide functional group, has demonstrated promising pharmacological properties, particularly in the context of anticancer and antimicrobial therapies. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential applications in drug development.
One of the most notable advancements in the research of Isoquinoline-8-carbothioamide is its identification as a potent inhibitor of specific kinase enzymes involved in cancer cell proliferation. A 2023 study published in the *Journal of Medicinal Chemistry* revealed that this compound exhibits selective inhibition against ABL1 kinase, a key target in chronic myeloid leukemia (CML). The study employed molecular docking simulations and in vitro assays to demonstrate its binding affinity and inhibitory effects, with IC50 values in the low micromolar range. These findings suggest that Isoquinoline-8-carbothioamide could serve as a lead compound for the development of next-generation kinase inhibitors.
In addition to its anticancer potential, Isoquinoline-8-carbothioamide has also been investigated for its antimicrobial properties. A recent preprint on *BioRxiv* highlighted its efficacy against multidrug-resistant strains of *Staphylococcus aureus* (MRSA). The study utilized a combination of microbiological assays and transcriptomic analysis to uncover its mode of action, which involves disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. These results underscore the compound's versatility and its potential as a dual-action therapeutic agent.
The synthesis of Isoquinoline-8-carbothioamide has also seen significant improvements. A 2022 paper in *Organic Letters* described a novel, high-yield synthetic route using palladium-catalyzed cross-coupling reactions, which reduces the number of steps and improves overall efficiency. This methodological advancement is critical for scaling up production and facilitating further preclinical studies. Moreover, the paper provided detailed spectroscopic data (NMR, HRMS) and crystallographic analysis, confirming the compound's structural integrity and purity.
Despite these promising developments, challenges remain in the clinical translation of Isoquinoline-8-carbothioamide. Pharmacokinetic studies reported in *European Journal of Pharmaceutical Sciences* indicate that the compound exhibits moderate bioavailability and requires formulation optimization to enhance its solubility and stability. Future research directions may include the development of prodrugs or nanoparticle-based delivery systems to address these limitations.
In conclusion, Isoquinoline-8-carbothioamide (CAS: 885272-58-2) represents a compelling case study in the intersection of chemical synthesis and therapeutic discovery. Its multifaceted biological activities, coupled with recent synthetic innovations, position it as a valuable candidate for further investigation. Ongoing and future studies will be pivotal in determining its translational potential and ultimate impact on human health.
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